

Application Notes and Protocols: 4-(4-Nitrophenylazo)phenol in Dye Chemistry

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Compound of Interest

Compound Name: 4-(4-Nitrophenylazo)phenol

Cat. No.: B074906

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Introduction

4-(4-Nitrophenylazo)phenol, also known as 4-hydroxy-4'-nitroazobenzene, is an azo dye characterized by a nitro-substituted phenyl group linked to a phenol moiety through an azo bridge (-N=N-). This compound serves as a versatile molecule in dye chemistry, primarily utilized as a disperse dye for hydrophobic fibers, an intermediate in the synthesis of more complex dyes, and as a potential pH indicator. Its chromophoric properties, arising from the extended π -electron system across the azobenzene structure, impart a distinct color, which can be modulated by the electronic nature of the substituents and the pH of the medium.

These application notes provide detailed protocols for the synthesis of **4-(4-Nitrophenylazo)phenol**, its application as a disperse dye for polyester fabrics, and a methodology for the characterization of its pH indicator properties.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-Nitrophenylazo)phenol** is presented in Table 1.

Property	Value	Reference
CAS Number	1435-60-5	[1][2][3]
Molecular Formula	C ₁₂ H ₉ N ₃ O ₃	[1][2][3]
Molecular Weight	243.22 g/mol	[1][2]
Appearance	Light yellow to amber to dark green powder/crystal	[1]
Water Solubility	3.892 mg/L (at 25 °C)	[1]
Density (estimate)	1.2985 g/cm ³	[1]
Refractive Index (estimate)	1.5700	[1]

Application I: Synthesis of 4-(4-Nitrophenylazo)phenol

The synthesis of **4-(4-Nitrophenylazo)phenol** is a classic example of a diazo coupling reaction, involving two main stages: the diazotization of a primary aromatic amine (p-nitroaniline) and the subsequent electrophilic aromatic substitution (azo coupling) with an activated aromatic compound (phenol).

Experimental Protocol: Synthesis of 4-(4-Nitrophenylazo)phenol

Materials:

- p-Nitroaniline (C₆H₆N₂O₂)
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Sodium Nitrite (NaNO₂)
- Phenol (C₆H₅OH)
- Sodium Hydroxide (NaOH)

- Urea (optional)
- Distilled Water
- Ice
- Starch-iodide paper

Procedure:

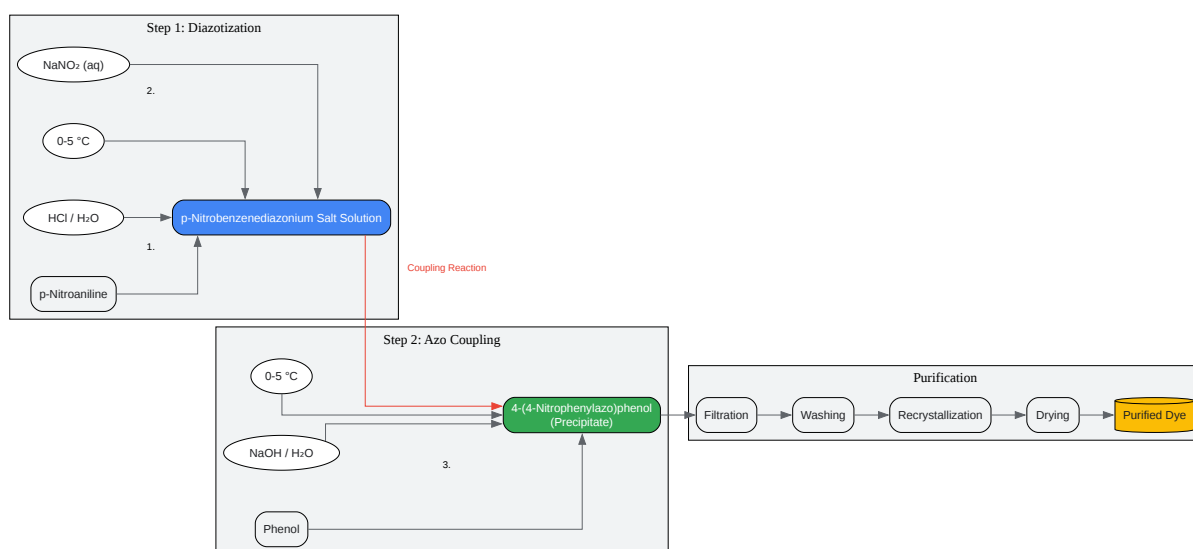
Step 1: Diazotization of p-Nitroaniline

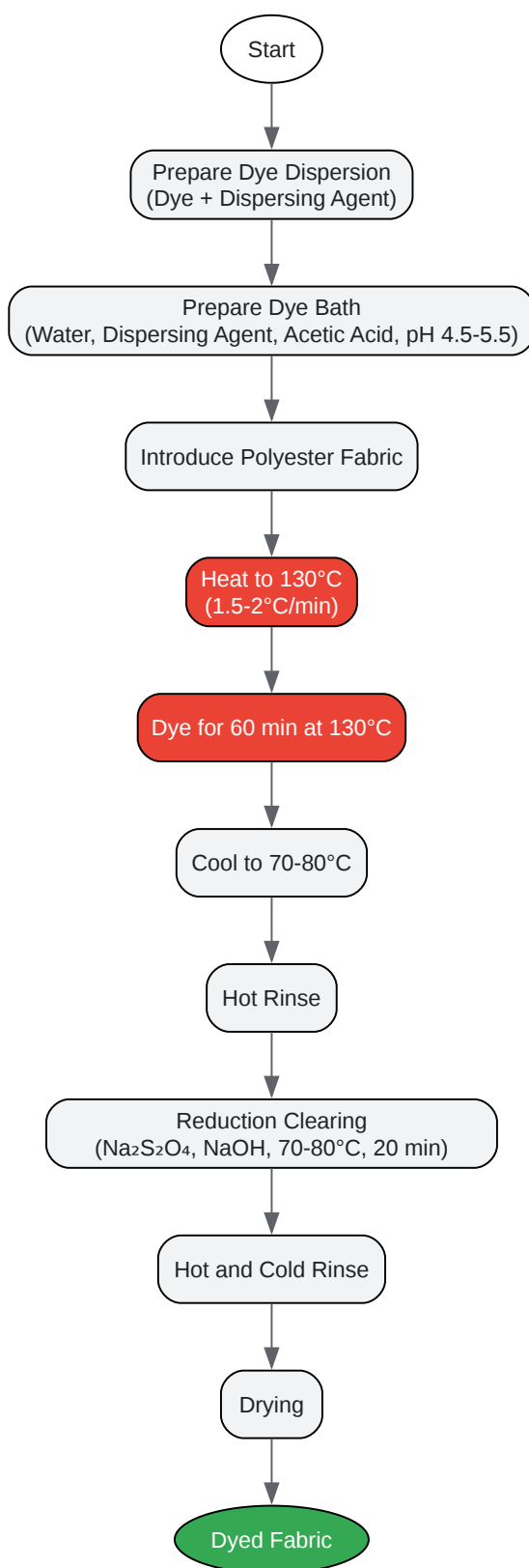
- In a 250 mL beaker, prepare a suspension of p-nitroaniline (e.g., 0.05 mol, 6.9 g) in a mixture of concentrated hydrochloric acid (e.g., 12.5 mL) and water (e.g., 12.5 mL).
- Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.^[4]
- In a separate beaker, dissolve sodium nitrite (e.g., 0.055 mol, 3.8 g) in a minimal amount of cold water (e.g., 10 mL).
- Slowly add the sodium nitrite solution dropwise to the cold suspension of p-nitroaniline hydrochloride. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.
- After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes at 0-5 °C.
- Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to quench the excess nitrous acid until the test is negative.
- The resulting cold p-nitrobenzenediazonium salt solution is used immediately in the next step.

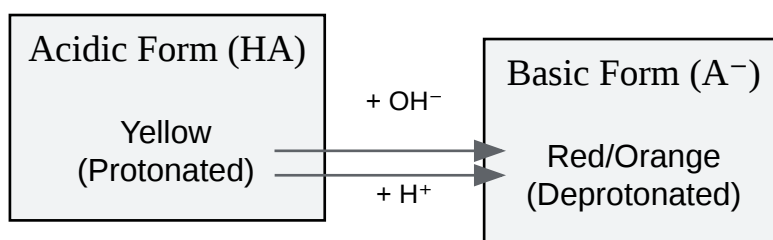
Step 2: Azo Coupling with Phenol

- In a separate 500 mL beaker, dissolve phenol (e.g., 0.05 mol, 4.7 g) in an aqueous solution of sodium hydroxide (e.g., 0.1 mol, 4.0 g in 50 mL of water).
- Cool this alkaline phenol solution to 0-5 °C in an ice bath. The phenol must be in its phenoxide form to be sufficiently activated for the electrophilic attack of the diazonium salt.
- Slowly and with vigorous stirring, add the cold p-nitrobenzenediazonium salt solution from Step 1 to the cold alkaline phenol solution. A brightly colored precipitate of **4-(4-Nitrophenylazo)phenol** should form immediately.
- Maintain the pH of the reaction mixture in a weakly acidic to neutral range (pH ~5-7) to facilitate the coupling reaction. Adjust with sodium hydroxide solution if necessary.
- Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.
- Collect the precipitated dye by vacuum filtration.
- Wash the solid product with cold water to remove any unreacted salts.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified **4-(4-Nitrophenylazo)phenol**.
- Dry the purified product in a desiccator. The expected yield is typically high, though it should be determined experimentally.

Synthesis Workflow







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